4-Amino-6-hydroxynaphthalene-2-sulfonic acid
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Overview
Description
4-Amino-6-hydroxynaphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-hydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by amination and hydroxylation. One common method includes the Bucherer reaction, where 2-hydroxynaphthalene-1-sulfonic acid is reacted with ammonium salts .
Industrial Production Methods
In industrial settings, the production of this compound involves the sulfonation of naphthalene with sulfuric acid, followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group is then introduced through a hydroxylation reaction .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-Amino-6-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes for textiles, leather, and paper.
Mechanism of Action
The mechanism by which 4-Amino-6-hydroxynaphthalene-2-sulfonic acid exerts its effects involves its ability to undergo electrophilic substitution reactions, forming stable intermediates that can interact with various molecular targets. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of acid red dyes.
2-Aminonaphthalene-1-sulfonic acid: Precursor to pigment red 49.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Used in the synthesis of mono-azo dyes.
Uniqueness
4-Amino-6-hydroxynaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of specific dyes and as a versatile intermediate in various chemical reactions .
Properties
CAS No. |
155633-13-9 |
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Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
4-amino-6-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H9NO4S/c11-10-5-8(16(13,14)15)3-6-1-2-7(12)4-9(6)10/h1-5,12H,11H2,(H,13,14,15) |
InChI Key |
NGRYSCJUFBVWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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